molecular formula C17H14N2O2 B4381323 N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide

N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4381323
M. Wt: 278.30 g/mol
InChI Key: ZOOJIVAOWUMWBS-UHFFFAOYSA-N
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Description

N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-5-phenyl-3-isoxazolecarboxamide is 278.105527694 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

Research on N-aryl isoxazolecarboxamides, including derivatives of N-benzyl-5-phenyl-3-isoxazolecarboxamide, indicates their potential as anticonvulsant agents. A study by Lepage et al. (1992) synthesized a series of these compounds, demonstrating their significant activity in anticonvulsant tests, particularly in the MES test. The structure-activity relationship showed that specific substitutions on the phenyl ring are crucial for anticonvulsant activity, highlighting the importance of the amide bridge in the molecules for this application (Lepage et al., 1992).

Antimicrobial and Antifungal Properties

A variety of N-phenyl isoxazolecarboxamides and derivatives have been studied for their antimicrobial and antifungal properties. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating significant antimicrobial activity, particularly against Gram-positive strains. This suggests potential utility of N-benzyl-5-phenyl-3-isoxazolecarboxamide derivatives in combating microbial infections (Bikobo et al., 2017).

Antihyperglycemic Agents

In the search for new antidiabetic agents, Nomura et al. (1999) identified a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including N-benzyl-5-phenyl-3-isoxazolecarboxamide analogs, as potential antihyperglycemic agents. One compound, in particular, showed promising results as a treatment for diabetes mellitus (Nomura et al., 1999).

Antiproliferative and Anticancer Activity

Research has also explored the antiproliferative and anticancer potential of N-benzyl-5-phenyl-3-isoxazolecarboxamide derivatives. Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and evaluated their inhibitory potential against various biological targets, including alkaline phosphatases and ecto-5′-nucleotidases, indicating potential applications in cancer therapy (Saeed et al., 2015).

Electrochemical and Electrochromic Applications

Hsiao and Wang (2016) synthesized electropolymerizablemonomers related to N-benzyl-5-phenyl-3-isoxazolecarboxamide, exploring their electrochemical properties for potential use in electrochromic devices. The study found that the electron-withdrawing amide groups in these compounds could efficiently block radical cations, making them suitable for applications in electrochromic films and devices (Hsiao & Wang, 2016).

Antiviral Agents

A novel synthesis route for benzamide-based 5-aminopyrazoles, including derivatives of N-benzyl-5-phenyl-3-isoxazolecarboxamide, was developed by Hebishy et al. (2020). These compounds were found to exhibit significant anti-influenza A virus activity, specifically against the H5N1 subtype, suggesting their potential as antiviral agents (Hebishy et al., 2020).

Herbicidal Activity

Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating their significant herbicidal activity against various weeds in greenhouse and field studies. This suggests that N-benzyl-5-phenyl-3-isoxazolecarboxamide derivatives could be developed into effective herbicides (Hamper et al., 1995).

Fluorescent and Photophysical Properties

Research by Zhang et al. (2017) on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes revealed their impressive photophysical properties, including large Stokes shifts and solid-state fluorescence. These characteristics suggest potential applications in fluorescence-based technologies and materials science (Zhang et al., 2017).

Properties

IUPAC Name

N-benzyl-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(18-12-13-7-3-1-4-8-13)15-11-16(21-19-15)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOJIVAOWUMWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.